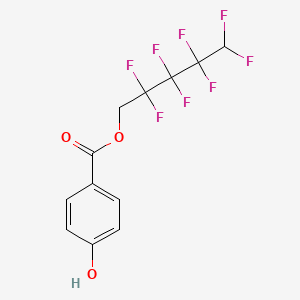![molecular formula C18H24O5S B14309595 Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate CAS No. 113541-83-6](/img/structure/B14309595.png)
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate is an organic compound with a complex structure that includes both ester and aldehyde functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate typically involves multi-step organic reactions. One common method includes the esterification of heptanedioic acid followed by the introduction of the phenylsulfanyl group through a nucleophilic substitution reaction. The formyl group is then introduced via a formylation reaction, often using reagents like formic acid or formyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like halides, thiols, or amines
Major Products
Oxidation: Dimethyl 4-carboxy-4-[2-(phenylsulfanyl)ethyl]heptanedioate
Reduction: Dimethyl 4-hydroxymethyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenylsulfanyl group may also interact with biological membranes or other cellular components, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 4-formyl-4-[2-(methylsulfanyl)ethyl]heptanedioate
- Dimethyl 4-formyl-4-[2-(ethylsulfanyl)ethyl]heptanedioate
- Dimethyl 4-formyl-4-[2-(benzylsulfanyl)ethyl]heptanedioate
Uniqueness
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications.
Propriétés
Numéro CAS |
113541-83-6 |
|---|---|
Formule moléculaire |
C18H24O5S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
dimethyl 4-formyl-4-(2-phenylsulfanylethyl)heptanedioate |
InChI |
InChI=1S/C18H24O5S/c1-22-16(20)8-10-18(14-19,11-9-17(21)23-2)12-13-24-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 |
Clé InChI |
PCEWTPHEKHMISF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(CCC(=O)OC)(CCSC1=CC=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
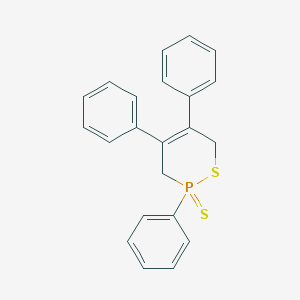
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
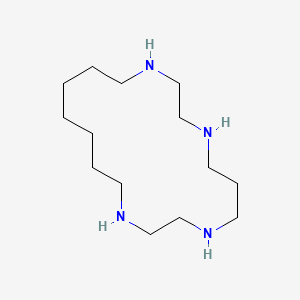
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
silane](/img/structure/B14309553.png)

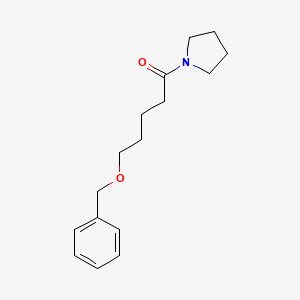
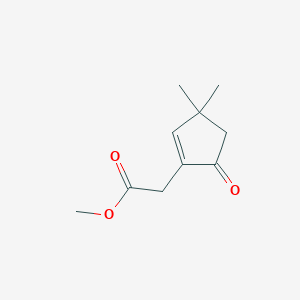
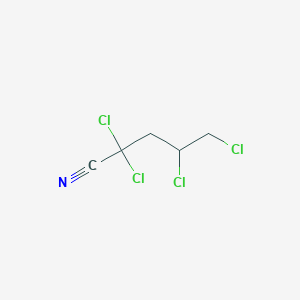
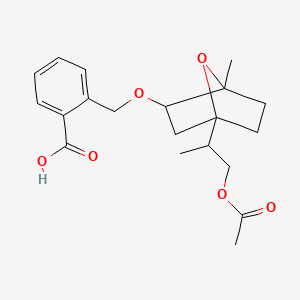
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
